![molecular formula C26H36N2O4S2 B2975063 2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine CAS No. 1206092-92-3](/img/structure/B2975063.png)
2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine
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Overview
Description
2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is a complex organic compound that features a piperidine ring, a biphenyl group, and sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl sulfonyl chloride, which is then reacted with 2-ethylpiperidine under basic conditions to form the intermediate. This intermediate is further reacted with another equivalent of 2-ethylpiperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The biphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-ethylpiperidine: A simpler analog with similar structural features.
Biphenyl sulfonyl chloride: A precursor in the synthesis of the target compound.
Piperidine derivatives: A broad class of compounds with similar piperidine rings.
Uniqueness
2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is unique due to its combination of a biphenyl group and two piperidine rings linked by sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
2-ethyl-1-[4-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4S2/c1-3-23-9-5-7-19-27(23)33(29,30)25-15-11-21(12-16-25)22-13-17-26(18-14-22)34(31,32)28-20-8-6-10-24(28)4-2/h11-18,23-24H,3-10,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSOJRMMUNFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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